1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde
Description
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde (CAS: 1707735-24-7) is a heterocyclic compound featuring a pyrrolidine ring substituted with a methylpyrazole group at the 1-position and a formyl group at the 3-position. Its aldehyde group enables participation in condensation reactions, such as Schiff base formation, which is valuable in drug discovery . However, commercial availability of this compound has been discontinued, as noted in recent product catalogs from CymitQuimica .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrolidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXRPAXMNSPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to exhibit promising biological activities. They are known to interact with various targets, including the colony stimulating factor-1 receptor (CSF-1R) and Nicotinamide phosphoribosyltransferase (NAMPT), which play crucial roles in various biological processes.
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors. This interaction can lead to changes in the function of these targets, thereby influencing the biological processes they are involved in.
Biochemical Analysis
Biochemical Properties
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site. This inhibition affects the enzyme’s ability to oxidize aldehydes, thereby altering metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which play crucial roles in the metabolism of aldehydes and other organic compounds. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and cellular effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- CAS Number : 1707735-24-7
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. The synthetic pathway often includes the formation of the pyrrolidine ring followed by the introduction of the aldehyde functional group.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, a series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The results indicated that compounds with similar structures to this compound showed promising IC₅₀ values in the range of 0.02–0.04 μM for COX-2 inhibition, suggesting a potential therapeutic application in inflammatory diseases .
| Compound | IC₅₀ (μM) | COX Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 8.22 |
| Compound B | 0.04 | 9.31 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of related pyrazole derivatives have also been explored. For instance, compounds structurally similar to this compound were tested against various cancer cell lines, including A549 (lung adenocarcinoma). Some derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin, indicating their potential as anticancer agents .
Antimicrobial Activity
In addition to anti-inflammatory and anticancer activities, the antimicrobial efficacy of pyrazole derivatives has been investigated. Some studies reported that certain compounds showed activity against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential role in addressing antibiotic resistance .
Case Studies
Several case studies have been documented regarding the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that compounds with a similar structure to this compound exhibited significant reduction in inflammation compared to controls .
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines revealed that some derivatives reduced cell viability significantly, suggesting their utility in cancer treatment protocols .
- Microbial Resistance : Research on antimicrobial activity showed that certain pyrazole-based compounds could inhibit the growth of resistant bacterial strains, thus providing insights into their potential as new antibiotics .
Scientific Research Applications
Medicinal Chemistry
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activities .
Coordination Chemistry
The compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals is of interest in catalysis and materials science.
Data Table: Ligand Properties
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Electronics |
| Zn(II) | High | Pharmaceuticals |
These interactions enhance the compound's utility in synthesizing new materials with tailored properties.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate. Its reactive aldehyde group facilitates various reactions, including nucleophilic additions and condensation reactions.
Case Study: Synthesis of Heterocycles
The compound has been utilized to synthesize novel heterocyclic compounds through multi-step reactions, which are valuable in drug discovery .
Neuropharmacology
Recent studies suggest that derivatives of this compound may influence neurotransmitter systems. This potential makes it a candidate for developing treatments for neurological disorders.
Research Findings:
A study demonstrated that compounds with similar structures exhibited selective inhibition of certain neurotransmitter receptors, indicating potential therapeutic effects on conditions like anxiety and depression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 5-membered heterocycles, which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with three structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Reactivity: The aldehyde group in this compound distinguishes it from analogues like the triazole-thiol derivative, which contains a thiol group. Aldehydes are electrophilic and participate in nucleophilic additions, whereas thiols act as nucleophiles or antioxidants .
Structural Flexibility :
- The pyrrolidine ring in the target compound introduces conformational flexibility, which may enhance binding to biological targets compared to rigid triazole or pyrazole cores in other derivatives.
Synthesis Challenges :
- Discontinuation of all listed compounds suggests shared synthetic challenges, such as instability of the aldehyde group (prone to oxidation) or difficulties in purifying thiol-containing derivatives .
Pharmacological Potential :
- Pyrazole and triazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities.
Material Science :
- Aldehyde-functionalized heterocycles are used in covalent organic frameworks (COFs).
Limitations of Available Data
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring with a methyl substitution at N-1 and substitution at the 4-position is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, methylhydrazine reacts with appropriate β-ketoesters or α,β-unsaturated esters under catalytic conditions to form 1-methyl-1H-pyrazole derivatives.
A patent describing the preparation of related 1-methyl-1H-pyrazole-4-carboxylic acid derivatives outlines a two-step process:
- Substitution/hydrolysis reaction: An α,β-unsaturated ester reacts with 2,2-difluoroacetyl halide in an organic solvent at low temperature, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.
- Condensation/cyclization reaction: The intermediate undergoes condensation with methylhydrazine aqueous solution in the presence of a catalyst (e.g., potassium iodide), followed by cyclization under reduced pressure and temperature rise to give the pyrazole product, which is purified by recrystallization from aqueous alcohol mixtures.
This method achieves high purity (>99.5% by HPLC) and good yield (~75-80%) while minimizing isomer formation through careful temperature control and catalyst choice.
Reduction and Functional Group Transformations
The conversion of the pyrazole-4-carbaldehyde to other derivatives such as (1-Methyl-1H-pyrazol-4-yl)methanol demonstrates the feasibility of reducing aldehyde groups selectively. For instance, sodium borohydride in methanol at room temperature reduces the aldehyde to the corresponding alcohol with high yield (97%). This indicates that the aldehyde group in the pyrazole-pyrrolidine system can be manipulated under controlled conditions.
Palladium-Catalyzed Cross-Coupling for Functionalization
Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions of pyrazole triflates or halides to introduce substituents at specific positions. This method is valuable for constructing complex pyrazole derivatives with precise substitution patterns, including aldehyde functionalities.
The process typically involves:
- Preparation of pyrazole triflates by treating hydroxy-substituted pyrazoles with triflic anhydride.
- Palladium-catalyzed coupling with organometallic reagents to install the desired substituents.
- Subsequent functional group transformations to yield aldehyde-substituted pyrazoles.
This approach offers high selectivity and functional group tolerance.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
- The use of potassium iodide as a catalyst in the condensation/cyclization step enhances yield and reduces isomer impurities by facilitating selective cyclization.
- Recrystallization solvent composition (35-65% aqueous alcohol) critically affects product purity and crystallization efficiency.
- Sodium borohydride reduction is highly selective for aldehyde groups in the pyrazole system, allowing further derivatization without affecting the heterocyclic core.
- Palladium-catalyzed cross-coupling provides a powerful tool for late-stage functionalization, enabling the introduction of aldehyde groups or other substituents with high regioselectivity and functional group tolerance.
Q & A
Q. What are the established synthetic routes for 1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carbaldehyde?
The compound can be synthesized via the Vilsmeier-Haack reaction , a widely used method for introducing aldehyde groups into aromatic systems. For pyrazole derivatives, this involves reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF). Nucleophilic substitution reactions, such as replacing chlorine in 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃), are also effective .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization techniques include:
- IR spectroscopy : Identification of aldehyde C=O stretches (~1650–1700 cm⁻¹) and pyrazole C=N stretches (~1520–1560 cm⁻¹) .
- ¹H NMR : Detection of the aldehyde proton as a singlet near δ 9.2–9.3 ppm, with pyrazole and pyrrolidine protons appearing as distinct multiplets .
- X-ray crystallography : Definitive confirmation of molecular geometry and substituent positioning .
Q. What are the typical purification methods for this compound?
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol or methanol. Purity validation is performed via HPLC or GC (>95% purity thresholds) .
Advanced Research Questions
Q. How can reaction yields be optimized in the Vilsmeier-Haack synthesis?
Yield optimization strategies include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Catalyst selection : Using anhydrous conditions and stoichiometric POCl₃/DMF ratios (1:1.2) .
- Post-reaction quenching : Gradual addition to ice-water to precipitate intermediates, followed by neutralization with NaHCO₃ .
Q. How are spectral data contradictions resolved during structural elucidation?
Contradictions in NMR/IR data (e.g., unexpected splitting or peak shifts) can arise from tautomerism or solvent effects. Resolution methods include:
Q. What strategies are used to modify the compound for enhanced biological activity?
Structural modifications focus on:
- Aldehyde functionalization : Converting the aldehyde to hydrazones or oximes for improved solubility and bioactivity .
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring to enhance antimicrobial or antioxidant properties .
- Hybrid pharmacophores : Combining pyrazole-pyrrolidine scaffolds with bioactive moieties (e.g., morpholine, isoxazole) for multitarget effects .
Q. How are bioassays designed to evaluate the compound’s antimicrobial potential?
Standard protocols include:
- MIC (Minimum Inhibitory Concentration) assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Assessing bactericidal/fungicidal activity over 24–48 hours.
- Synergistic studies : Combining the compound with commercial antibiotics (e.g., ampicillin) to evaluate enhanced efficacy .
Methodological Considerations
Q. What analytical techniques are critical for assessing reaction intermediates?
- TLC monitoring : Using silica plates with UV visualization to track reaction progress.
- Mass spectrometry (LC-MS) : Identifying transient intermediates and byproducts.
- In situ IR spectroscopy : Real-time monitoring of aldehyde formation .
Q. How is the compound’s stability evaluated under storage conditions?
Stability studies involve:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
